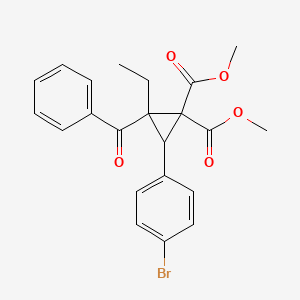

![molecular formula C17H19NO4S B5501276 methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves complex organic reactions. A related synthesis process involves the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from dimethyl acetone-1,3-dicarboxylate, into various heterocyclic compounds through reactions such as sulfuryl chloride and thiourea treatments (Žugelj et al., 2009). Another approach involves the preparation of related compounds through a three-step process from acetoacetic esters, highlighting the versatility and reactivity of these molecular frameworks (Selič et al., 1997).

Molecular Structure Analysis

The molecular structures of compounds closely related to methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate have been elucidated through X-ray diffraction and spectroscopic methods, revealing intricate details about their crystal systems and intermolecular interactions. For example, compounds synthesized via the Schiff bases reduction route exhibit significant hydrogen bonding and secondary intermolecular interactions, which stabilize their molecular structures (Ajibade & Andrew, 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

One study details the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates starting from dimethyl acetone-1,3-dicarboxylate, which undergoes transformation into methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, demonstrating a pathway for creating complex heterocyclic compounds with potential therapeutic applications (Žugelj et al., 2009).

Antiproliferative Activity

Another significant area of research involving derivatives of this compound is in the development of tumor-selective agents. A study on methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate (8 c) and its derivatives found that these compounds selectively inhibited the proliferation of various tumor cell lines, including T-lymphoma/leukemia, prostate, renal, CNS, and liver tumor cells. This highlights the potential of these compounds in designing selective anticancer therapies (Thomas et al., 2014).

Photochemical Applications

Research on the photochemical preparation of 2-dimethylaminophenyl furans, pyrroles, and thiophenes from methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate derivatives has shown efficient pathways to synthesize these heterocycles, which are crucial in the development of pharmaceuticals and materials science (Guizzardi et al., 2000).

Tumor Cell Selectivity

Further investigations into 5-alkyl-2-amino-3-methylcarboxylate thiophenes, similar to the compound , revealed pronounced anti-proliferative activity and significant tumor cell selectivity, offering insights into the development of new, highly selective anticancer drugs (Thomas et al., 2017).

Eigenschaften

IUPAC Name |

methyl 2-[[2-(2-methoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-10-11(2)23-16(15(10)17(20)22-4)18-14(19)9-12-7-5-6-8-13(12)21-3/h5-8H,9H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGJMKFXQNCMQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC=CC=C2OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5501201.png)

![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)

![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)

![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)